9-Nitrophenanthrene
Overview
Description
Synthesis Analysis
The synthesis of 9-Nitrophenanthrene involves nucleophilic aminations and reactions with nitrogen dioxide among other methods. Barton et al. (1971) described nucleophilic aminations of 9-nitrophenanthrene leading to derivatives such as 9-amino-10-nitrophenanthrene (Barton, Grinham, & Whitaker, 1971). Moreover, studies have highlighted reactions of phenanthrene with nitrogen dioxide to form dimeric and monomeric nitro nitrates alongside 9-nitrophenanthrene (Judd et al., 1990).
Molecular Structure Analysis
Research into the molecular structure of 9-Nitrophenanthrene and related compounds reveals insights into their non-planar nature and the impact of dihedral angles on photochemical reactivity. Sekine et al. (2001) found significant differences in dihedral angles between phenyl rings of biphenyl skeletons in nitrophenanthrene derivatives, affecting their photochemical properties (Sekine et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of 9-Nitrophenanthrene includes its participation in various reactions, such as photolysis and reactions with arylboronic acids and isocyanoacetates. Studies show that photolysis of phenanthrene/tetranitromethane complexes yields 9-nitrophenanthrene among other products, illustrating complex reactivity patterns (Butts et al., 1996).
Physical Properties Analysis
Investigations into the physical properties of 9-Nitrophenanthrene focus on its crystal structure, revealing the non-planarity of its molecules. The crystal structures of various nitrophenanthrene derivatives have been analyzed to understand their structural configurations and the influence on their reactivity and stability (Sekine et al., 2001).
Chemical Properties Analysis
The chemical properties of 9-Nitrophenanthrene are characterized by its nitration reactions and its behavior in synthesizing phenanthrene derivatives. Notably, Liu et al. (2018) developed a method for nitration and cyclization of arene-alkynes to efficiently produce 9-nitrophenathrenes, showcasing the compound's versatility in organic synthesis (Liu, Zhang, & Guo, 2018).
Scientific Research Applications
Synthesis Applications
- Synthesis of Phenanthropyrroles and Phenanthrolinopyrroles : 9-Nitrophenanthrene has been utilized in the synthesis of phenanthropyrroles and phenantholinopyrroles. These compounds are produced by condensing 9-nitrophenanthrene with esters of isocyanoacetic acid, yielding excellent results (Lash, Novak, & Lin, 1994).
Analytical Chemistry
- Determination of Nitro-PAHs in Soil Samples : An analytical method involving 9-Nitrophenanthrene has been developed for analyzing nitro polycyclic aromatic hydrocarbons in soil samples. This method uses high-performance liquid chromatography with fluorescence detection, indicating its utility in environmental analysis (GARCÍA-ALONSO, Barrado-Olmedo, & Pérez-Pastor, 2012).
Atmospheric Chemistry
- Formation of Oxidized Products in Atmospheric Reactions : In atmospheric chemistry, 9-Nitrophenanthrene is identified as a product in the reaction of gas-phase phenanthrene with OH radicals. This reaction leads to the formation of several oxidized products, crucial for understanding atmospheric processes and their impact on human health (Lee & Lane, 2010).
Environmental Toxicology
- Associations with Plasma Glucose and Amino Acids : In environmental toxicology, studies have found significant associations between 9-Nitrophenanthrene and plasma glucose levels in humans, suggesting a potential impact on glucose homeostasis and metabolic disorders (He et al., 2021).
Photochemical Reactions
- Photochemical Nitration and Adduct Formation : 9-Nitrophenanthrene has been identified as a product in photochemical reactions, specifically in the photolysis of phenanthrene with tetranitromethane. These findings contribute to our understanding of photochemical processes involving nitro-PAH compounds (Butts et al., 1996).
Safety And Hazards
When handling 9-Nitrophenanthrene, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
9-nitrophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTCNQHPKFAYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241823 | |
Record name | 9-Nitrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Nitrophenanthrene | |
CAS RN |
954-46-1 | |
Record name | 9-Nitrophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Nitrophenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Nitrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Nitrophenanthrene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/836BX38BU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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